2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide
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Overview
Description
2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is a complex organic compound that features an indole core, a tetrahydropyran ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Acetylation: The indole core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized via the Prins reaction, where an aldehyde reacts with an alkene in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the acetylated indole with the tetrahydropyran derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core and the methoxyphenyl group.
Reduction: Reduction reactions can target the carbonyl groups present in the acetyl and acetamide functionalities.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole and methoxyphenyl groups.
Reduction: Reduced forms of the acetyl and acetamide groups.
Substitution: Substituted derivatives at the acetamide group.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It can serve as a ligand in catalytic reactions.
Biology
Drug Development: The compound’s structure suggests potential biological activity, making it a candidate for drug development.
Biochemical Studies: It can be used in studies involving enzyme interactions and receptor binding.
Medicine
Pharmacology: The compound may exhibit pharmacological properties such as anti-inflammatory or anticancer activity.
Diagnostics: It can be used in the development of diagnostic agents.
Industry
Material Science: The compound can be used in the synthesis of novel materials with specific properties.
Agriculture: It may serve as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide is not well-documented. based on its structure, it is likely to interact with biological targets such as enzymes and receptors. The indole core can engage in π-π interactions, while the acetamide group can form hydrogen bonds with target proteins. The tetrahydropyran ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indol-3-yl)acetylglycine: Similar indole core but different functional groups.
4-methoxyphenyl derivatives: Compounds with similar methoxyphenyl groups but different core structures.
Uniqueness
Structural Complexity: The combination of an indole core, tetrahydropyran ring, and acetamide group makes this compound unique.
Its diverse functional groups allow for a wide range of applications in various fields.
Biological Activity
The compound 2-(3-acetyl-1H-indol-1-yl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide , with the molecular formula C25H28N2O4 and a molecular weight of 420.5 g/mol, is a complex organic molecule notable for its potential biological activities. Its structure incorporates an indole nucleus, a tetrahydropyran ring, and an acetamide group, which may contribute to its pharmacological properties and therapeutic applications.
Structural Features
The compound's intricate structure can be outlined as follows:
Feature | Description |
---|---|
Indole Nucleus | Associated with various biological activities |
Tetrahydropyran Ring | Contributes to stability and potential pharmacology |
Acetamide Group | Enhances solubility and bioavailability |
Antimicrobial Properties
Research indicates that compounds containing indole structures often exhibit antimicrobial properties. The indole moiety is known for its ability to interact with bacterial enzymes, potentially inhibiting their function. Preliminary studies on similar indole derivatives have shown promising results against various pathogens, including both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on structurally related compounds have demonstrated their capacity to inhibit MurB, an enzyme crucial for bacterial cell wall synthesis. Such inhibition could lead to the development of new antibacterial agents.
Antioxidant Activity
Indole derivatives are also recognized for their antioxidant properties. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The presence of the methoxyphenyl group in this compound may enhance its antioxidant capacity by stabilizing free radicals through electron donation.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have been conducted to evaluate the antibacterial activity of similar compounds. For example, derivatives with modifications on the indole core displayed varying degrees of efficacy against common bacterial strains, suggesting that structural modifications can significantly impact biological activity.
- Molecular Docking Studies : Computational studies using molecular docking techniques have shown that the compound can effectively bind to active sites of target enzymes, indicating its potential as a lead compound for drug development.
- Structure-Activity Relationship (SAR) : SAR studies reveal that the presence of bulky side chains, such as the tetrahydropyran ring in this compound, enhances binding affinity and biological activity compared to simpler analogs.
Properties
Molecular Formula |
C25H28N2O4 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-(3-acetylindol-1-yl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]acetamide |
InChI |
InChI=1S/C25H28N2O4/c1-18(28)22-15-27(23-6-4-3-5-21(22)23)16-24(29)26-17-25(11-13-31-14-12-25)19-7-9-20(30-2)10-8-19/h3-10,15H,11-14,16-17H2,1-2H3,(H,26,29) |
InChI Key |
CEAPONOJJIMFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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